molecular formula C16H17N B14803996 N-((9H-Fluoren-9-yl)methyl)ethanamine

N-((9H-Fluoren-9-yl)methyl)ethanamine

Cat. No.: B14803996
M. Wt: 223.31 g/mol
InChI Key: UWMNKFZYSJSASP-UHFFFAOYSA-N
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Description

Significance of Fluorene-Based Amine Scaffolds in Modern Chemical Research

Fluorene (B118485), a polycyclic aromatic hydrocarbon, and its derivatives are cornerstones in various fields of modern chemical research, primarily due to their rigid, planar, and electron-rich nature. rsc.org The introduction of an amine functional group to the fluorene scaffold gives rise to a class of compounds with diverse and valuable properties.

Fluorene-based amines are integral to the development of advanced materials. Their inherent fluorescence, stemming from the fluorene core, makes them excellent candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and biosensors. rsc.org The amine group can be readily functionalized, allowing for the fine-tuning of the molecule's electronic and photophysical properties. For instance, fluorene-based enamines have been investigated as cost-effective and stable hole-transporting materials in high-performance perovskite solar cells.

In the realm of medicinal chemistry, the fluorene scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Consequently, fluorene derivatives have been explored for their potential antitumor, anti-inflammatory, and antibacterial activities. rsc.orgbldpharm.com The amine functionality in these derivatives often plays a crucial role in their pharmacological activity, for example, by influencing their solubility, basicity, and ability to form hydrogen bonds with biological macromolecules.

Overview of N-((9H-Fluoren-9-yl)methyl)ethanamine as a Distinct Molecular Entity

This compound is a specific iteration of a fluorene-based amine. Its structure features an ethyl group attached to the nitrogen atom, which is in turn bonded to a methyl group substituted at the 9-position of the fluorene ring. While detailed experimental data for this exact compound is limited, its chemical and physical properties can be inferred from closely related analogues. For instance, the similar compound (9H-Fluoren-9-ylmethyl)-methyl-amine is described as a white solid. chemicalbook.com

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value
Molecular Formula C₁₆H₁₇N
Molecular Weight 223.31 g/mol
Appearance Likely a white to off-white solid

The synthesis of this compound can be conceptually approached through established synthetic methodologies for similar amines. A plausible and efficient route would be the reductive amination of 9-fluorenecarboxaldehyde with ethylamine (B1201723). This two-step, one-pot reaction would involve the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Table 2: Plausible Synthetic Route for this compound

Step Reaction Reagents and Conditions
1 Imine Formation 9-Fluorenecarboxaldehyde, Ethylamine, in a suitable solvent (e.g., methanol (B129727) or dichloromethane)

Contextualization within Amine Chemistry and Fluorene Derivatives

Within the broader context of amine chemistry, the most significant application of a related fluorenyl structure is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is extensively used as a protecting group for amines, particularly in the solid-phase synthesis of peptides. nih.gov The Fmoc group is stable under acidic conditions but can be readily cleaved by a base, such as piperidine, making it an orthogonal protecting group to the acid-labile Boc (tert-butyloxycarbonyl) group. While this compound itself is not the Fmoc protecting group, its core structure is central to this vital synthetic tool.

As a fluorene derivative, this compound is part of a large family of compounds with wide-ranging applications. The reactivity of the fluorene ring system allows for further functionalization, potentially leading to the development of novel materials or biologically active molecules. The amine group can act as a nucleophile or a base, and its presence can influence the electronic properties of the fluorene core. The unique combination of the bulky, rigid fluorene scaffold and the flexible ethylamine side chain could lead to interesting applications in supramolecular chemistry, where it could participate in host-guest interactions or self-assembly processes. The compound also serves as a valuable building block in organic synthesis, providing a means to introduce the fluorenylmethyl moiety into more complex molecular architectures. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-(9H-fluoren-9-ylmethyl)ethanamine

InChI

InChI=1S/C16H17N/c1-2-17-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3

InChI Key

UWMNKFZYSJSASP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization Principles for N 9h Fluoren 9 Yl Methyl Ethanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of N-((9H-Fluoren-9-yl)methyl)ethanamine derivatives in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete picture of the atomic connectivity can be assembled.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For a typical this compound derivative, the ¹H NMR spectrum is characterized by distinct signals corresponding to the fluorenyl, methyl, and ethanamine protons.

The aromatic protons of the fluorene (B118485) ring system typically appear as a complex multiplet in the downfield region, generally between 7.2 and 7.9 ppm. rsc.org The unique proton at the C9 position of the fluorene moiety is a key diagnostic signal. The protons on the methylene (B1212753) bridge (-CH₂-N) and the ethyl group (-CH₂CH₃) will exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons. docbrown.info The N-H proton of the secondary amine may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Fluorenyl Aromatic Protons 7.20 - 7.90 Multiplet (m)
Fluorenyl C9-H ~4.0 - 4.5 Triplet (t)
N-CH₂-Fluorenyl ~2.8 - 3.2 Doublet (d)
N-CH₂-CH₃ ~2.5 - 2.9 Quartet (q)
CH₂-CH₃ ~1.0 - 1.3 Triplet (t)

Note: These are predicted values and may vary based on the specific derivative and solvent used.

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The fluorene moiety will show a number of signals in the aromatic region (typically 120-150 ppm). rsc.org The quaternary carbons at the fusion of the benzene (B151609) rings often appear at the downfield end of this range. The C9 carbon of the fluorene ring is also a characteristic signal. The aliphatic carbons of the ethanamine and methylene bridge will appear in the upfield region of the spectrum. docbrown.info The chemical shifts of these aliphatic carbons provide confirmation of the N-alkyl substitution pattern. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Fluorenyl Aromatic Quaternary Carbons 140 - 150
Fluorenyl Aromatic CH Carbons 120 - 130
Fluorenyl C9 ~45 - 55
N-CH₂-Fluorenyl ~50 - 60
N-CH₂-CH₃ ~40 - 50

Note: These are predicted values and may vary based on the specific derivative and solvent used.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the proton-proton spin systems within the ethyl group and for linking the C9 proton to the methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for establishing connectivity across quaternary carbons and heteroatoms, for instance, by showing correlations from the methylene protons to the carbons of the fluorene ring system. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For this compound derivatives that form suitable crystals, this technique can precisely determine bond lengths, bond angles, and torsion angles. mdpi.com

The analysis of the crystal structure of related fluorene derivatives reveals that the fluorene ring system is nearly planar. nih.gov The substituent at the C9 position will adopt a specific conformation relative to the fluorene moiety. X-ray crystallography can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov In the case of this compound, the N-H group can act as a hydrogen bond donor, influencing the supramolecular architecture.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to verify its elemental composition.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group or cleavage at the benzylic position, leading to the formation of a stable fluorenyl-containing cation.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₇N
Exact Mass 223.1361

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond, C-H bonds, and the aromatic system.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. docbrown.info

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic fluorene ring.

C-H Stretch (Aliphatic): Strong absorption bands in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings. rsc.org

C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1350 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600

Mechanistic Investigations of Reactions Involving N 9h Fluoren 9 Yl Methyl Ethanamine

Elucidation of Reaction Pathways in Alkylation and Acylation Processes

The nitrogen atom in N-((9H-Fluoren-9-yl)methyl)ethanamine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

Alkylation: The alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the amine's lone pair attacks the electrophilic carbon of an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.

The reaction pathway is significantly influenced by the steric hindrance imposed by the bulky 9-fluorenylmethyl group. This group shields the nitrogen atom, making the approach of the electrophile more difficult compared to less hindered secondary amines. Consequently, the rate of alkylation is expected to be considerably slower. The general mechanism can be depicted as follows:

Step 1: Nucleophilic attack of the amine on the alkyl halide.

Step 2: Formation of a transition state where the N-C bond is forming and the C-X (halide) bond is breaking.

Step 3: Departure of the leaving group (halide ion) to form the trialkylammonium salt.

Due to the steric bulk, alternative pathways such as elimination reactions (E2) might compete with substitution, especially with sterically hindered alkyl halides.

Acylation: The acylation of this compound with acyl chlorides or anhydrides follows a nucleophilic acyl substitution mechanism. This reaction leads to the formation of an N,N-disubstituted amide.

The mechanism involves the initial attack of the amine's lone pair on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride ion) to yield the final amide product.

Similar to alkylation, the rate of acylation is also expected to be diminished by the steric hindrance of the fluorenylmethyl group. This steric crowding around the nitrogen atom can make the initial nucleophilic attack on the carbonyl carbon less favorable.

Reaction TypeReagent ExampleProduct TypeKey Mechanistic FeatureExpected Impact of Fluorenyl Group
AlkylationMethyl IodideQuaternary Ammonium SaltSN2Decreased reaction rate due to steric hindrance
AcylationAcetyl ChlorideN,N-disubstituted AmideNucleophilic Acyl SubstitutionDecreased reaction rate due to steric hindrance

Understanding Nucleophilic Reactivity of the Amine Functionality

The nucleophilicity of the amine functionality in this compound is a critical factor governing its reactivity. While the nitrogen lone pair provides inherent nucleophilic character, the electronic and steric effects of the substituents play a modulating role.

The ethyl group is an electron-donating group, which slightly increases the electron density on the nitrogen, thereby enhancing its nucleophilicity. However, this electronic effect is likely overshadowed by the significant steric hindrance from the large 9-fluorenylmethyl group. Steric hindrance is a major determinant of nucleophilicity, and bulky groups around the nucleophilic center can severely impede its ability to attack an electrophile.

Therefore, this compound is expected to be a weaker nucleophile in SN2 and related reactions compared to other secondary amines with smaller substituents, such as diethylamine (B46881) or N-methylbenzylamine. This reduced reactivity is a direct consequence of the spatial obstruction created by the fluorenyl moiety, which raises the energy of the transition state for nucleophilic attack.

Photochemical and Thermal Reaction Mechanisms of Fluorene-Based Amines

The C-N bond connecting the fluorenylmethyl group to the nitrogen atom could be susceptible to homolytic or heterolytic cleavage upon absorption of UV radiation. Homolytic cleavage would generate a fluoren-9-ylmethyl radical and an amino radical. Heterolytic cleavage could lead to the formation of a stable fluoren-9-ylmethyl cation and an amide anion, or a fluoren-9-ylmethyl anion and an iminium cation, depending on the electronic nature of the excited state and the reaction environment. The specific pathway would be influenced by factors such as the solvent and the presence of other reactive species.

Thermal Reactions: At elevated temperatures, this compound is expected to undergo thermal decomposition. The potential degradation pathways for amines often involve C-N bond cleavage and elimination reactions.

For this specific compound, the C-N bond between the fluorenylmethyl group and the nitrogen is likely to be the most labile due to the stability of the potential fluorenyl radical or ion. Possible thermal degradation pathways could include:

Homolytic C-N bond cleavage: Leading to the formation of a fluoren-9-ylmethyl radical and an N-ethylethanamine radical.

Hofmann-like elimination: If the compound were to be quaternized first, it could undergo elimination to form an alkene and the tertiary amine.

Rearrangement reactions: The initial fragments formed upon thermolysis could undergo further rearrangements to yield more stable products.

The exact mechanism and products of thermal degradation would depend on the specific conditions, such as temperature, pressure, and the presence of a catalyst or atmosphere.

Reaction TypeDriving ForcePotential Intermediate SpeciesPotential Products
PhotochemicalUV light absorptionRadicals, IonsCleavage products, rearrangement products
ThermalHigh temperatureRadicalsSmaller amines, hydrocarbons, rearranged products

Hydrogen Bonding and Intermolecular Interactions in Reactivity

The secondary amine group in this compound can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). These hydrogen bonding capabilities play a crucial role in the compound's physical properties and its reactivity in solution.

In protic solvents, the amine can form hydrogen bonds with solvent molecules. This solvation can influence the nucleophilicity of the amine. Hydrogen bonding to the nitrogen lone pair can decrease its availability for nucleophilic attack, while hydrogen bonding of the N-H proton to a solvent molecule can increase the polarity of the N-H bond.

In the solid state, intermolecular hydrogen bonding between molecules of this compound is expected to be a significant factor in determining the crystal packing. The N-H---N hydrogen bonds would create a network of molecules. Furthermore, the large, flat fluorenyl groups are likely to engage in π-π stacking interactions, which are another important type of non-covalent interaction that influences the solid-state structure.

N 9h Fluoren 9 Yl Methyl Ethanamine As a Key Building Block in Complex Molecular Synthesis

Role in Ligand Design and Coordination Chemistry

The presence of a secondary amine nitrogen and the potential for functionalization of the fluorene (B118485) ring make N-((9H-Fluoren-9-yl)methyl)ethanamine an attractive candidate for ligand synthesis. The nitrogen atom can act as a Lewis base, coordinating to metal centers, while the fluorene group can influence the steric and electronic properties of the resulting metal complexes.

Synthesis of Polydentate Ligands Incorporating Fluorene-Amine Motifs

The amine functionality of this compound serves as a reactive handle for the construction of polydentate ligands. Through reactions with molecules containing multiple electrophilic sites, multidentate ligands can be synthesized. For instance, reaction with 2,4,6-trichloro-1,3,5-triazine could lead to the formation of ligands where two or three fluorene-amine units are attached to a central triazine core. This stepwise substitution, controlled by temperature, allows for the creation of a diverse range of ligand structures.

Furthermore, the fluorene moiety itself can be functionalized to introduce additional coordinating groups. The synthesis of such polydentate ligands is crucial for creating stable metal complexes with specific geometries and electronic properties.

Complexation with Transition Metals for Catalytic Applications

Fluorenyl-containing ligands are known to form complexes with a variety of transition metals, and these complexes have shown catalytic activity in several organic transformations. researchgate.netnih.gov The fluorenyl group can bind to metal centers in different coordination modes (η1, η3, η5), which influences the catalytic behavior of the complex. nih.gov

While specific catalytic applications of this compound complexes have not been reported, analogous systems provide insight into their potential. For example, iron complexes with N-donor ligands are utilized in a range of catalytic reactions, including oxidation and C-C bond formation. mdpi.com It is plausible that transition metal complexes of ligands derived from this compound could find use in homogeneous catalysis. The steric bulk of the fluorene group can create a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic processes.

Applications in Supramolecular Chemistry and Self-Assembly

The distinct structural features of this compound—the planar, aromatic fluorene system and the hydrogen-bonding capable amine group—make it a prime candidate for use in supramolecular chemistry and the design of self-assembling systems.

Engineering Non-Covalent Interactions (e.g., C-H...π, N-H...π) in Molecular Assemblies

The extended π-system of the fluorene ring can participate in various non-covalent interactions, which are fundamental to the construction of supramolecular architectures. These interactions include π-π stacking and C-H...π interactions. In the crystal structures of related 9,9-disubstituted fluorene derivatives, C-H...π interactions have been observed to play a significant role in the molecular packing. researchgate.net

The secondary amine group in this compound introduces the capability for hydrogen bonding. More specifically, N-H...π interactions, where the amine proton interacts with the electron cloud of a nearby fluorene ring, are possible. Such interactions are known to be important in the conformation and stability of biological macromolecules and in molecular recognition events. The interplay of these various non-covalent forces can be harnessed to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Interaction TypeParticipating MoietiesSignificance in Assembly
π-π StackingFluorene-FluoreneDirectional packing and electronic communication
C-H...πAlkyl C-H and Fluorene π-systemStabilization of crystal packing
N-H...NAmine-AmineFormation of hydrogen-bonded chains or networks
N-H...πAmine N-H and Fluorene π-systemDirectional control and conformational restriction

Design of Receptor Systems and Molecular Recognition Scaffolds

The defined geometry and functional groups of this compound make it a suitable platform for the design of molecular receptors. By incorporating this unit into a larger macrocyclic or pre-organized structure, a cavity can be created that is capable of binding specific guest molecules. The fluorene walls of such a receptor would provide a hydrophobic surface capable of C-H...π interactions, while the amine group could be positioned to act as a hydrogen bond donor to a guest. The principles of molecular scaffold design emphasize the importance of a rigid framework and the ability to rationally introduce functional groups, both of which are offered by the fluorenylamine structure.

Derivatization Strategies for Functional Material Development

The modification of this compound can lead to the development of new functional materials with tailored properties. The reactivity of both the amine and the fluorene ring allows for a wide range of derivatization strategies.

The amine can be acylated, alkylated, or used as a nucleophile in various coupling reactions to attach other functional units. For example, reaction with acyl chlorides or isocyanates can introduce amide or urea (B33335) functionalities, respectively, which are known to form robust hydrogen-bonding networks.

The fluorene ring, particularly at the 2 and 7 positions, is amenable to electrophilic substitution reactions, such as halogenation, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new aromatic or acetylenic groups. This approach is widely used in the synthesis of conjugated polymers and molecules for optoelectronic applications. Functionalization at the 9-position of the fluorene is also a common strategy for tuning the properties of fluorene-based materials.

Reaction SiteType of ReactionPotential Functional Groups IntroducedResulting Material Properties
Amine NitrogenAcylationAmidesEnhanced hydrogen bonding, altered solubility
Amine NitrogenAlkylationTertiary aminesModified basicity and coordination properties
Fluorene Ring (2,7-positions)Halogenation followed by Cross-CouplingAryl, heteroaryl, alkynyl groupsExtended π-conjugation, modified optical and electronic properties
Fluorene Ring (9-position)Alkylation/ArylationAdditional alkyl or aryl groupsIncreased solubility, prevention of aggregation

Integration into Advanced Organic Materials

The fluorene core of this compound is a key feature that makes it an attractive building block for advanced organic materials. The inherent rigidity and planarity of the fluorene unit contribute to desirable thermal and morphological stability in the resulting materials. Modifications at the C9 position of the fluorene ring, such as the attachment of the N-methylethanamine group, can influence the molecular packing and intermolecular interactions, which are critical for the performance of organic electronic devices. While specific research on the direct integration of this compound into such materials is not extensively documented, the broader class of dibenzofulvene derivatives, which share structural similarities, has been explored. For instance, the Knoevenagel condensation reaction can be employed to introduce a double bond at the 9-position of fluorene, creating dibenzofulvene derivatives with altered electronic properties. mdpi.com The introduction of N-donor substituents to the fluorene structure has been shown to cause a significant bathochromic shift in the absorption bands, indicating a modification of the electronic landscape of the molecule. mdpi.com

Role in Polymer Chemistry and Macromolecular Architectures

The bifunctional nature of this compound, possessing both a rigid aromatic core and a reactive amine group, makes it a candidate for incorporation into polymeric structures. The fluorene unit can be part of the polymer backbone or a pendant side chain, imparting its characteristic properties to the resulting macromolecule.

Incorporation into Polymeric Backbones and Side Chains

Polymers containing fluorene units are known for their high thermal stability and excellent film-forming properties. The incorporation of this compound as a side chain could enhance the solubility and processability of these polymers. The synthesis of linear poly(alkyl ethylene (B1197577) imine) with varying side chain lengths has been demonstrated, showcasing how the nature of the side chain can influence the thermal and solubility properties of the polymer. rsc.org While this research does not specifically use the fluorenylmethyl group, it establishes a precedent for modifying polymer properties through side-chain engineering. The synthesis of polypeptoids, which are N-substituted polyglycines, also demonstrates the versatility of incorporating diverse side chains onto a polymer backbone. lsu.edu

Synthesis of Fluorene-Containing Monomers for Polymerization

This compound can serve as a precursor for the synthesis of more complex fluorene-containing monomers. The amine group can be readily functionalized to introduce polymerizable groups. For example, it could be reacted with acrylic or methacrylic acid derivatives to form vinyl monomers suitable for free-radical polymerization. The synthesis of poly[9-methyl-9-(4-cyanobutyl)fluorene] illustrates how functionalized fluorene monomers can be polymerized to create materials with desirable properties, such as intense blue light emission. researchgate.net This approach allows for the creation of water-soluble polyfluorenes, expanding their range of applications.

Applications in Organocatalysis and Catalytic Systems

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines are a particularly important class of organocatalysts. The structure of this compound, with its fluorene backbone, provides a rigid scaffold that could be exploited in the design of new catalysts.

Design of Organocatalysts Based on this compound

While there is no direct literature on organocatalysts derived from this compound, the principles of catalyst design suggest its potential. The fluorene moiety can provide a well-defined steric environment around the catalytic amine center. By introducing chirality, either at the C9 position or within the ethylamine (B1201723) side chain, it may be possible to develop enantioselective catalysts. The synthesis of various fluorenyl-hydrazonothiazole derivatives demonstrates the chemical accessibility of modifying the fluorene core for specific applications, in this case for antimicrobial evaluation. mdpi.com This synthetic versatility could be applied to the creation of a library of fluorene-based amine catalysts for screening in various asymmetric reactions.

Precursor for Catalyst Development

The rigid, planar, and electron-rich nature of the fluorene system makes it an excellent platform for the design of ligands in organometallic chemistry and catalysis. The fluorenyl group can be deprotonated at the C9 position to create a cyclopentadienyl (B1206354) (Cp) analogue, which can coordinate to metal centers in various modes, influencing the catalyst's stability, activity, and selectivity. nih.gov

Derivatives of this compound are utilized to construct more complex, sterically demanding, and electronically tunable ligands. These fluorenyl-based ligands have been successfully incorporated into "constrained geometry" catalysts, particularly for olefin polymerization. researchgate.net The fluorene ring system acts as a bulky substituent that helps to define the geometry around the metal center, which is crucial for controlling the polymerization process.

The versatility of the fluorenyl ligand is a key aspect of its utility. It can bind to metal centers in η¹, η³, and η⁵ coordination modes, a flexibility not available to standard Cp ligands. nih.gov This adaptability allows for the fine-tuning of the electronic and steric environment of the catalyst, enabling precise control over the catalytic cycle. Research has demonstrated the synthesis of Group 3 metal complexes incorporating fluorenyl-based ligands for use as catalysts in the polymerization of ethylene and methyl methacrylate (B99206) (MMA). researchgate.net

Ligand FeatureRole in Catalyst DevelopmentCoordination ModesReference
Fluorenyl Group Acts as a doubly benzannulated cyclopentadienyl (Cp) ligand upon deprotonation.η¹, η³, η⁵ nih.gov
Bulky Substituents Creates a "constrained geometry" around the metal center, influencing catalyst selectivity.- researchgate.net
Versatile Coordination Allows for the synthesis of various organometallic complexes with tailored properties.η³ or η⁵ symmetric, η³ dissymmetric researchgate.net

Utility in Amino Acid and Peptide Mimetic Synthesis (Distinction from Fmoc-protection)

A critical distinction must be made between the temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the structurally incorporated 9-fluorenylmethyl (Fm) group. The Fmoc group is an amine-protecting group that is intentionally cleaved, typically with a mild base like piperidine, during peptide synthesis to allow for chain elongation. wikipedia.orgcore.ac.uk In stark contrast, the Fm group, when used as a building block, becomes a permanent, integral part of the final molecule's architecture, imparting specific properties such as steric bulk, hydrophobicity, and potential for π-π stacking interactions.

The incorporation of the fluorenylmethyl (Fm) group into amino acids or peptides is a powerful strategy for creating peptide mimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability or novel properties. A notable example of this is the intentional and high-yield S-fluorenylmethylation of cysteine residues during what would typically be an N-Fmoc deprotection step. nih.gov

Mechanism of S-Fm Incorporation: During the base-mediated cleavage of the N-Fmoc group, a reactive intermediate, dibenzofulvene (DBF), is generated. While this byproduct is usually scavenged by the base (e.g., piperidine), in the presence of a potent nucleophile like the thiolate anion of a cysteine residue, the thiolate can attack the exocyclic double bond of DBF. nih.gov This Michael-type addition results in the formation of a stable thioether bond, permanently attaching the fluorenylmethyl (Fm) group to the cysteine side chain. nih.gov

This "transprotection" reaction effectively transforms a standard amino acid into a modified building block, Cys(Fm). This derivative can be used to introduce the bulky, hydrophobic fluorenyl moiety into a peptide sequence, influencing its conformation, receptor binding affinity, and proteolytic stability. The efficiency of this S-Fm formation is dependent on the reaction conditions, particularly the concentration and type of base used for the initial N-Fmoc removal. nih.gov

ReactionReactant(s)BaseOutcomeYieldReference
N-Fmoc Deprotection / S-Fm FormationNα-Fmoc-protected glycocysteine derivativeMorpholine (excess)Formation of S-fluorenylmethyl (Fm) protected thioetherHigh nih.gov
Cys(Fmoc) to Cys(Fm) ConversionCysteine protected with S-Fmoc groupEt₃N (Triethylamine)Conversion to S-fluorenylmethyl (Fm) protected cysteine- researchgate.net

Furthermore, the fluorenylmethyl group has been utilized to create specialized reagents for biomolecule modification. For instance, the Fm-pyridinyl disulfide (FmSSPy-A) has been developed to effectively convert thiols into S-SFm adducts under mild conditions. acs.org This creates highly reactive persulfides, demonstrating the utility of the Fm moiety as a functional building block for generating specific chemical probes and understanding complex biological signaling pathways involving species like H₂S. acs.org This application further underscores the role of the fluorenylmethyl group as a versatile tool for creating complex, functional molecules rather than serving as a transient protecting group.

Future Research Directions and Emerging Paradigms in N 9h Fluoren 9 Yl Methyl Ethanamine Chemistry

Exploration of Novel Reactivity Patterns and Transformation Pathways

The N-((9H-Fluoren-9-yl)methyl)ethanamine structure possesses two primary sites for chemical modification: the fluorenyl ring system and the secondary amine. The C9-proton of the fluorene (B118485) moiety is notably acidic, a characteristic exploited in the well-known lability of the Fmoc protecting group to basic conditions. wikipedia.orgacs.org Future research will likely delve deeper into leveraging this reactivity for novel carbon-carbon and carbon-heteroatom bond formations.

Transformation pathways beyond simple amine protection are emerging. For instance, the fluorene core can serve as a building block for more complex heterocyclic systems. Research into the synthesis of fluorenyl-hydrazonothiazole derivatives demonstrates how the fluorene scaffold can be elaborated through reactions like the Hantzsch reaction, starting from a fluorenone precursor. mdpi.com Exploring cycloaddition reactions and transition-metal-catalyzed cross-coupling at various positions on the fluorene ring will open new avenues for creating structurally diverse molecules. mdpi.com The inherent fluorescence of the fluorenyl group also allows for its use in creating derivatives for analysis by techniques like reversed-phase HPLC. wikipedia.org

Table 1: Potential Reaction Pathways for Fluorene-Amine Scaffolds

Reaction Type Target Site Potential Reagents/Conditions Outcome
C9-Deprotonation/Alkylation 9-position of Fluorene Strong base (e.g., BuLi), Alkyl halide Functionalization at the methylene (B1212753) bridge
N-Alkylation/Arylation Secondary Amine Alkyl/Aryl halides, Buchwald-Hartwig coupling Synthesis of tertiary amine derivatives
Electrophilic Aromatic Sub. Fluorene Aromatic Rings Nitrating/Halogenating agents Functionalization of the aromatic system
Cyclization Reactions Fluorene & Amine Moiety α-halocarbonyl compounds Formation of novel heterocyclic systems mdpi.com

Development of Asymmetric Synthesis Methodologies for Chiral Analogs

The synthesis of chiral amines is of paramount importance in medicinal chemistry and materials science, as over 80% of drug candidates contain amine functionality. yale.edu While this compound itself is achiral, the development of methodologies to synthesize its chiral analogs is a significant future direction. This involves creating stereocenters at the C9 position, on the ethylamine (B1201723) side chain, or both.

Current state-of-the-art asymmetric amine synthesis can be adapted for this purpose. One prominent strategy involves the use of chiral reagents, such as tert-butanesulfinamide, which has been widely employed for the synthesis of a vast array of chiral amines. yale.edu Another powerful approach is the use of chiral transition metal complexes. For example, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have emerged as a leading methodology for the stereo-controlled preparation of tailor-made α-amino acids, a technology that could be modified for non-amino acid targets. nih.gov Furthermore, catalytic asymmetric umpolung reactions of imines represent a novel strategy for generating optically active γ-amino ketones, which could serve as precursors to chiral fluorene-amine analogs. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies

Methodology Chiral Source Key Features Potential Application
Chiral Reagent tert-Butanesulfinamide Versatile, reliable, widely used in industry and academia. yale.edu Asymmetric synthesis of amines via imine condensation and reduction.
Chiral Metal Complexes Ni(II)-Schiff Base Complexes High stereocontrol, applicable to amino acid synthesis. nih.gov Enantioselective alkylation to create chiral side chains.
Asymmetric Catalysis Chiral Organocatalysts Metal-free, environmentally friendly. Enantioselective functionalization of prochiral precursors.

Integration into Advanced Functional Systems and Nanomaterials

The rigid, planar, and highly fluorescent nature of the fluorene core makes it an exceptional building block for advanced functional materials. wikipedia.orgnbinno.com Future research will focus on integrating this compound derivatives into sophisticated systems where these properties can be harnessed.

In the realm of functional systems, fluorene derivatives are being developed as amine-reactive probes for biological imaging. nih.gov By attaching a reactive group (e.g., an isothiocyanate) to the fluorene scaffold, these molecules can be conjugated to biomolecules like peptides and proteins, allowing for their visualization using techniques such as two-photon fluorescence microscopy. nih.gov The amine group in this compound can serve as an anchor point for linking to other functional moieties or as a receptor site in chemosensors.

In nanomaterials science, the fluorene skeleton is an attractive component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronics due to its favorable electronic properties and stability. researchgate.net The ability to functionalize the amine group allows for tuning the solubility, processability, and electronic characteristics of these materials, as well as enabling their covalent integration into larger polymer or nanoparticle frameworks.

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The unique properties of fluorene derivatives necessitate a collaborative research approach, particularly at the intersection of synthetic chemistry, materials science, and theoretical chemistry. The fluorene ring system is substantially planar, a feature that facilitates π-π stacking interactions crucial for the self-assembly of organic materials. nih.gov

Materials scientists can leverage the synthetic versatility of compounds like this compound to create novel polymers, liquid crystals, and supramolecular assemblies. nbinno.comresearchgate.net The amine functionality provides a handle for creating hydrogen-bonded networks or for grafting the molecules onto surfaces to modify their properties.

Theoretical chemistry plays a vital role in this interdisciplinary effort. Computational methods, such as Density Functional Theory (DFT), can predict the electronic structure, optical properties, and reactivity of new fluorene derivatives before they are synthesized. researchgate.net These theoretical insights can guide the rational design of molecules with tailored properties for specific applications, such as optimizing the absorption and emission wavelengths for fluorescent probes or tuning the energy levels for efficient charge transport in electronic devices. The organometallic chemistry of fluorene, where it can act as a ligand for various metals, further expands the potential for creating materials with novel magnetic or catalytic properties. nih.gov

Sustainable Synthesis and Application Development for Fluorene-Amine Compounds

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on fluorene-amine compounds will emphasize the development of more sustainable and environmentally benign methodologies. researchgate.net The traditional use of the fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis, while effective, has been criticized for its poor atom economy and reliance on large excesses of reagents and solvents like N,N-dimethylformamide (DMF). researchgate.netpeptide.com

Efforts are underway to mitigate these issues. This includes developing processes that reduce solvent consumption by combining deprotection and coupling steps in solid-phase peptide synthesis. peptide.com For the synthesis of the fluorene core itself, new catalyst-free methods are being developed. rsc.org For instance, an efficient synthesis of 9-fluorenones involves the aerobic oxidation of 9H-fluorenes using air as the oxidant under ambient conditions, representing a significant improvement over traditional methods. rsc.org Adapting such principles to the synthesis and modification of this compound will be a key research goal.

Table 3: Green Chemistry Strategies for Fluorene-Amine Synthesis

Strategy Description Example Reference
Atom Economy Maximize the incorporation of all materials used in the process into the final product. Designing reactions with minimal use of protecting groups. peptide.com
Use of Safer Solvents Minimize the use of hazardous solvents, exploring greener alternatives. Replacing DMF with more benign solvents in peptide synthesis. peptide.com
Energy Efficiency Conduct reactions at ambient temperature and pressure whenever possible. Air oxidation of 9H-fluorenes at ambient conditions. rsc.org
Catalysis Use catalytic reagents in small amounts instead of stoichiometric reagents. Developing catalyst-free methods for fluorene synthesis. rsc.org

| Renewable Feedstocks | Utilize starting materials derived from renewable sources. | (Future Goal) Deriving fluorene precursors from biomass. | N/A |

Q & A

Q. What are the most reliable synthetic routes for N-((9H-Fluoren-9-yl)methyl)ethanamine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination strategies. For example:

  • Route A : Reacting 9-fluorenylmethyl chloroformate with ethylamine under basic conditions (e.g., triethylamine in anhydrous DCM), followed by deprotection .
  • Route B : Direct alkylation of ethanamine with 9-(chloromethyl)fluorene in the presence of a base like NaH in THF .
    Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield optimization requires strict anhydrous conditions due to moisture sensitivity of intermediates.

Q. What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (UV detection at 254 nm) .
  • NMR : Key signals include δ 7.3–7.8 ppm (aromatic protons of fluorenyl group), δ 3.1–3.3 ppm (CH2-NH), and δ 1.1 ppm (CH3 of ethanamine) .
  • Mass Spectrometry : Expected [M+H]+ at m/z 238.28 (C16H15N) .

Q. How can researchers mitigate degradation during storage?

Methodological Answer:

  • Store under inert gas (argon) at –20°C in amber vials to prevent photooxidation of the fluorenyl group .
  • Avoid aqueous buffers; use anhydrous DMSO or DMF for stock solutions. Confirm stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How do X-ray crystallography studies inform conformational analysis of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 173 K) reveals:

  • Torsion Angles : The ethanamine side chain adopts a gauche conformation relative to the fluorenyl plane (θ ≈ 60°), critical for receptor binding .
  • Packing Interactions : π-Stacking between fluorenyl groups (3.8 Å spacing) stabilizes crystalline lattices .
    Data Contradictions : Some derivatives show disorder in solvent molecules (e.g., propan-2-ol solvates), requiring refinement with split occupancy models .

Q. What strategies resolve contradictions in receptor selectivity data for fluorenyl-ethylamine derivatives?

Methodological Answer:

  • Pharmacophore Mapping : Constrained analogues (e.g., tetrahydroisoquinolines) identify optimal spatial arrangements for 5-HT2A vs. 5-HT2C selectivity (124-fold selectivity achieved via (S,S)-9b configuration) .
  • MD Simulations : Compare binding free energies (ΔG) in homology models of GPCRs to validate experimental IC50 discrepancies .

Q. How can researchers design stability-indicating assays for oxidative degradation products?

Methodological Answer:

  • Forced Degradation : Expose to H2O2 (0.3% v/v, 40°C, 24 hrs) and monitor via LC-MS/MS. Major degradants include fluorenone derivatives (Δ m/z +14) .
  • Kinetic Modeling : Use Arrhenius plots (25–60°C) to predict shelf life under ambient conditions .

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